molecular formula C17H19N3O3S B2367814 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide CAS No. 868978-71-6

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide

Cat. No. B2367814
CAS RN: 868978-71-6
M. Wt: 345.42
InChI Key: BYVVWQFYJFTSEC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A facile, convenient, environmentally benign, and one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water (1:2) has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis and Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms, suggesting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Coordination Chemistry and Material Science

  • Bermejo et al. (2000) investigated the coordination and rearrangement of a compound similar in structure to the query compound, focusing on its interaction with nickel centers. Such studies are fundamental in material science and the development of novel coordination compounds with potential applications in catalysis and material properties modulation (Bermejo et al., 2000).

Antiulcer Agents

  • Research by Starrett et al. (1989) on imidazo[1,2-a]pyridines substituted at the 3-position synthesized compounds as potential antiulcer agents. Although the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting potential therapeutic applications (Starrett et al., 1989).

ALK5 Inhibitory Activity

  • Kim et al. (2009) synthesized and evaluated a series of benzenesulfonamide-substituted imidazoles for their ALK5 inhibitory activity in cell-based assays. Some compounds showed significant inhibition, indicating their potential in therapeutic applications targeting transforming growth factor-beta type 1 receptor kinase (Kim et al., 2009).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo [1,2- a ]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)18-11-10-14-13-20-12-4-3-5-17(20)19-14/h3-9,12-13,18H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVVWQFYJFTSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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